2,4-Dichloro-3-iodopyridine
Overview
Description
2,4-Dichloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2,4-dichloropyridine. The reaction typically involves the use of a strong base such as n-butyllithium, followed by the addition of iodine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is then quenched with a suitable reagent such as ammonium chloride and purified through column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure maximum conversion and purity, and the product is typically isolated through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, where the iodine atom is replaced by a different organic group.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require palladium or nickel catalysts and ligands, along with a base such as potassium carbonate.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl or heteroaryl compounds.
Oxidation/Reduction Products: Different oxidation states of the pyridine ring.
Scientific Research Applications
2,4-Dichloro-3-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of biaryl compounds through cross-coupling reactions.
Biology: Serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-iodopyridine depends on its application In cross-coupling reactions, the iodine atom is typically activated by a palladium or nickel catalyst, facilitating the formation of a new carbon-carbon bondThe compound’s reactivity is largely due to the electron-withdrawing effects of the chlorine and iodine atoms, which make the pyridine ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2,3-Dichloro-4-iodopyridine: Similar structure but with chlorine atoms at positions 2 and 3 and iodine at position 4.
2,4-Dichloro-5-iodopyridine: Chlorine atoms at positions 2 and 4 and iodine at position 5.
2,4-Dichloro-3-bromopyridine: Bromine atom instead of iodine at position 3.
Uniqueness: 2,4-Dichloro-3-iodopyridine is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity patterns. The presence of both chlorine and iodine allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dichloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442859 | |
Record name | 2,4-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-36-2 | |
Record name | 2,4-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 343781-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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